molecular formula C12H19NO2S B10957447 N-(4-butylphenyl)ethanesulfonamide

N-(4-butylphenyl)ethanesulfonamide

Cat. No.: B10957447
M. Wt: 241.35 g/mol
InChI Key: KMEVRAUGBSPIAL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)ethanesulfonamide is an organic compound with the molecular formula C12H19NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)ethanesulfonamide typically involves the reaction of 4-butylaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and environmentally friendly reagents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-butylphenyl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylphenyl)ethanesulfonamide is unique due to its specific butyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other sulfonamide derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

N-(4-butylphenyl)ethanesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-3-5-6-11-7-9-12(10-8-11)13-16(14,15)4-2/h7-10,13H,3-6H2,1-2H3

InChI Key

KMEVRAUGBSPIAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)CC

Origin of Product

United States

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